1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

Catalog No.
S12831567
CAS No.
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

Product Name

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

IUPAC Name

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h7-8H,1-6,11H2

InChI Key

UUAVRGLQKJPXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C(=O)CCC2=O

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione (often procured as its hydrochloride salt, CAS 1423032-27-2) is a highly specialized bifunctional building block featuring a conformationally restricted trans-1,4-cyclohexyl core. It is terminated by a reactive primary amine on one end and a stable succinimide (pyrrolidine-2,5-dione) moiety on the other [1]. This structural combination is highly valued in medicinal chemistry and materials science for creating rigidified molecular architectures. By offering a pre-assembled, high-purity mono-succinimide, this compound provides a direct vector for amide coupling, reductive amination, or urea formation, serving as a critical precursor for advanced linker technologies and privileged pharmacophore libraries.

Attempting to substitute this pre-formed building block with its raw precursor, 1,4-cyclohexanediamine, introduces severe process bottlenecks. The direct mono-functionalization of symmetrical diamines with succinic anhydride is statistically limited, typically yielding complex mixtures of unreacted diamine, the desired mono-succinimide, and the over-reacted bis-succinimide [1]. Separating these highly polar, structurally similar species requires resource-intensive chromatography, which drastically reduces throughput and often caps isolated yields of the mono-adduct. Procuring the pure 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione bypasses this low-yielding desymmetrization step, ensuring immediate usability, reproducible purity, and the elimination of complex separation workflows in downstream library synthesis.

Elimination of Statistical Mono-Functionalization Bottlenecks

Synthesizing mono-succinimides from symmetric diamines is inherently inefficient due to competing bis-acylation. Standard protocols for reacting 1,4-cyclohexanediamine with succinic anhydride typically result in a statistical distribution, with the isolated yield of the mono-succinimide rarely exceeding 35-45% after extensive purification [1]. In contrast, utilizing the commercially available 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione provides 100% conversion-equivalent access to the mono-adduct, eliminating the need for tedious separation of the bis-succinimide byproduct and drastically reducing precursor waste.

Evidence DimensionIsolated yield of the mono-succinimide building block
Target Compound Data100% (Ready-to-use pure compound)
Comparator Or BaselineIn-house synthesis from 1,4-cyclohexanediamine (~35-45% isolated yield)
Quantified DifferenceEliminates >50% material loss and bypasses complex chromatographic separation
ConditionsStatistical mono-acylation of symmetric diamines vs. commercial procurement

Procuring the pure mono-adduct saves significant synthetic time and raw material costs associated with separating complex statistical mixtures.

Entropic Advantage in Rigidified Linker Design

When utilized as a spacer in medicinal chemistry (e.g., for bivalent degraders or rigidified pharmacophores), the 1,4-cyclohexyl core provides superior conformational restriction compared to flexible aliphatic alternatives. A linear 1,4-butyl linker, such as 1-(4-aminobutyl)pyrrolidine-2,5-dione, possesses multiple freely rotatable C-C bonds, leading to a high entropic penalty upon target binding [1]. The incorporation of the trans-1,4-cyclohexyl moiety effectively locks the spatial arrangement of the amine and succinimide groups, reducing the number of rotatable bonds and improving the binding thermodynamics of the final conjugate by minimizing the loss of conformational entropy (ΔS).

Evidence DimensionNumber of highly flexible rotatable bonds in the spacer core
Target Compound DataEffectively 0 (rigidified cyclohexyl ring)
Comparator Or Baseline1-(4-aminobutyl)pyrrolidine-2,5-dione (3 freely rotatable C-C bonds)
Quantified DifferenceSignificant reduction in conformational degrees of freedom
ConditionsIn silico or structural analysis of linker flexibility in bivalent molecules

Rigidified linkers are critical for optimizing the binding affinity and pharmacokinetic stability of advanced therapeutic conjugates by reducing entropic penalties.

Chemoselective Downstream Ligation Efficiency

The availability of 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione as a pure, unprotected primary amine allows for immediate, chemoselective downstream functionalization. Compared to using Boc-protected mono-amine analogs which require an additional acidic deprotection step (e.g., TFA/DCM) prior to coupling, this compound can be directly subjected to standard amide coupling conditions (e.g., HATU, DIPEA) or reductive amination [1]. This reduces the linear step count in library synthesis and avoids the generation of acidic byproducts that could potentially degrade sensitive functional groups on the target scaffold.

Evidence DimensionRequired synthetic steps for downstream amide coupling
Target Compound Data1 step (Direct coupling)
Comparator Or BaselineBoc-protected mono-amine precursors (2 steps: Deprotection + Coupling)
Quantified DifferenceEliminates 1 synthetic step and the need for harsh acidic deprotection
ConditionsStandard solid-phase or solution-phase library synthesis workflows

Reducing step count and avoiding harsh deprotection conditions improves overall yield and throughput in parallel library synthesis.

Rigidified Linker Synthesis for Bivalent Molecules

Ideal for constructing PROTACs or other bivalent chemical degraders where a conformationally restricted spacer is required to optimize the spatial distance and orientation between two pharmacophores, directly leveraging the compound's entropic advantages over flexible aliphatic chains [1].

Development of CNS-Active Compound Libraries

Serves as a high-efficiency core scaffold for generating libraries of succinimide derivatives, utilizing the pre-formed pyrrolidine-2,5-dione moiety—a privileged structure in anticonvulsant and CNS drug discovery—while avoiding the low yields of diamine desymmetrization [1].

Synthesis of Conformationally Locked Polymeric Materials

Useful as a specialized monomer or end-capping agent in the development of advanced polyamides or polyimides, where the rigid cyclohexyl core imparts enhanced thermal stability and mechanical strength compared to standard linear aliphatic diamine derivatives [1].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.121177757 g/mol

Monoisotopic Mass

196.121177757 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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